6-fluoro-1H-indazole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNVJZCWCJWPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622088 | |
| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518987-33-2 | |
| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 6 Fluoro 1h Indazole 3 Carbaldehyde
Established Synthetic Pathways to 6-Fluoro-1H-indazole-3-carbaldehyde
The synthesis of this compound, a key intermediate for various bioactive compounds, is predominantly achieved through the transformation of the corresponding indole (B1671886) precursor. nih.govsemanticscholar.org This section details the optimized procedures for this conversion and provides a comparative analysis of different synthetic strategies.
Nitrosation of 6-Fluoroindole: Optimized Procedures and Mechanistic Insights
A robust and widely applicable method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of indoles in a mildly acidic environment. nih.govsemanticscholar.org This approach has been successfully optimized for the preparation of this compound from 6-fluoroindole. nih.gov
An optimized procedure involves the slow, reverse addition of the indole to a pre-formed nitrosating mixture. nih.gov Specifically, 6-fluoro-indole is added to a solution of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) in a mixture of water and dimethylformamide (DMF). This method minimizes side reactions and leads to high yields. For the synthesis of this compound, this procedure results in an 84% yield after stirring for 5 hours at room temperature. nih.gov
The reaction proceeds through a multi-step mechanism. The process begins with the nitrosation at the C3 position of the indole ring, forming an oxime intermediate. This is followed by the addition of water at the C2 position, which prompts the opening of the pyrrole (B145914) ring. The final step involves ring-closure to form the stable 1H-indazole-3-carboxaldehyde. nih.gov
The optimized nitrosation protocol is effective for a wide range of substituted indoles, accommodating both electron-donating and electron-withdrawing groups. nih.govsemanticscholar.org This versatility is crucial for the synthesis of diverse indazole derivatives.
Indoles bearing electron-donating groups, such as methoxy (B1213986) and benzyloxy substituents, react readily to provide the corresponding indazoles in high yields, typically around 91%. nih.gov Conversely, indoles with electron-withdrawing groups, such as nitro groups, require more forcing conditions, such as heating to 80°C, to achieve complete conversion. nih.gov The reaction conditions can be tailored based on the electronic nature of the substituent on the indole ring. For instance, indoles with halogen substituents, which are considered electron-neutral or slightly electron-deficient, afford the desired indazole-3-carboxaldehydes in yields ranging from 78% to 96%. semanticscholar.org
| Starting Indole | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 6-Fluoro-indole | 6-Fluoro-1H-indazole-3-carboxaldehyde | 84 | 5 hours at room temperature |
| 6-Bromo-indole | 6-Bromo-1H-indazole-3-carboxaldehyde | 78 | 2 hours at room temperature, then 3 hours at 50°C |
| 5-Methoxy-indole | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91 | Not specified |
| 5-Nitro-indole | 5-Nitro-1H-indazole-3-carboxaldehyde | Quantitative | 6 hours at 80°C |
Comparative Analysis of Indole to Indazole Transformation Strategies, including intramolecular cyclization of phenylhydrazine (B124118) and diazo-reaction of indole
While nitrosation of indoles is a primary method, other strategies exist for the synthesis of the indazole core, each with its own advantages and limitations.
Intramolecular Cyclization of Phenylhydrazine Derivatives: This classical approach involves the condensation of a substituted phenylhydrazine with a suitable carbonyl compound, followed by an intramolecular cyclization to form the indazole ring. For example, o-halobenzaldehydes or ketones can be condensed with hydrazine, and the resulting hydrazone undergoes cyclization. chemicalbook.combeilstein-journals.org Microwave-assisted reaction of phenylhydrazines with substituted salicylaldehydes has also been shown to produce indazoles in moderate to high yields through an intramolecular cyclization. heteroletters.org This method is particularly useful for synthesizing N-substituted indazoles. beilstein-journals.org
Diazo-Reaction of Indole: A more recent strategy involves the reaction of diazo compounds with diazonium salts. nih.gov This metal-free approach proceeds through a diazenium (B1233697) intermediate which can undergo intramolecular electrophilic cyclization to yield indazoles. nih.gov This method provides an alternative route to functionalized indazoles under mild conditions. nih.govresearchgate.net Another variation involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds with arynes to afford 3-substituted indazoles. organic-chemistry.org
| Synthetic Strategy | General Description | Advantages | Limitations |
|---|---|---|---|
| Nitrosation of Indole | Reaction of an indole with a nitrosating agent in a slightly acidic medium. nih.gov | High yields, applicable to a wide range of substituted indoles, mild conditions for many substrates. nih.govsemanticscholar.org | Electron-poor indoles may require higher temperatures. nih.gov |
| Intramolecular Cyclization of Phenylhydrazine | Condensation of a phenylhydrazine derivative with a carbonyl compound followed by cyclization. chemicalbook.comheteroletters.org | Good for N-substituted indazoles, various starting materials can be used. beilstein-journals.org | May require specific precursors and sometimes harsh reaction conditions. |
| Diazo-Reaction of Indole | Reaction of diazo compounds with diazonium salts or arynes. nih.govorganic-chemistry.org | Metal-free conditions, mild reaction temperatures, provides access to functionalized indazoles. nih.govresearchgate.net | May require specific and potentially unstable diazo precursors. |
Functional Group Interconversions at the Carbaldehyde Moiety
The carbaldehyde group at the 3-position of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives through oxidation and reduction reactions.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functionality can be readily oxidized to a carboxylic acid. While specific examples for the direct oxidation of this compound are not detailed in the provided sources, the formation of the corresponding carboxylic acid as a side product has been observed during the nitrosation synthesis, suggesting that the aldehyde is susceptible to oxidation under certain acidic and oxidative conditions. nih.gov The synthesis of 6-fluoro-1H-indazole-3-carboxylic acid has been reported, and it is described as a white to light yellow crystalline solid. This carboxylic acid derivative serves as a valuable building block for the synthesis of other compounds, including potential antibacterial drugs.
Reduction Reactions to Alcohol Derivatives
The reduction of the carbaldehyde group provides access to the corresponding alcohol, (6-fluoro-1H-indazol-3-yl)methanol. This transformation is a common and straightforward functional group interconversion. While specific reducing agents and conditions for this compound are not explicitly detailed in the provided search results, standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for such conversions in heterocyclic chemistry. The resulting alcohol can serve as a precursor for further functionalization.
Nucleophilic Addition and Condensation Reactions for Scaffold Expansion
Nucleophilic addition and subsequent condensation reactions involving the 3-carbaldehyde group are fundamental for scaffold expansion, particularly for the formation of carbon-carbon and carbon-nitrogen double bonds. These reactions introduce new functional groups and extend the molecular framework.
The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. banglajol.infoekb.eg For this compound, this reaction provides a direct route to α,β-unsaturated systems, which are valuable intermediates for further synthetic manipulations.
The reaction involves the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a base, such as piperidine (B6355638) or urea, to generate a nucleophilic carbanion. banglajol.infonih.gov This carbanion then attacks the electrophilic carbonyl carbon of the indazole-3-carbaldehyde. The resulting intermediate typically undergoes spontaneous dehydration to yield the stable, conjugated alkene product. banglajol.info
Table 1: Examples of Active Methylene Compounds for Knoevenagel Condensation
| Active Methylene Compound | Expected Product Type |
|---|---|
| Malononitrile | 2-((6-Fluoro-1H-indazol-3-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(6-fluoro-1H-indazol-3-yl)acrylate |
This table illustrates potential reactants for the Knoevenagel condensation with this compound based on common active methylene compounds. banglajol.info
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction employs a phosphorus ylide, known as a Wittig reagent, which reacts with the aldehyde group of this compound to form a new double bond with predictable stereochemistry. nih.govorganic-chemistry.org
The reaction mechanism involves the nucleophilic addition of the ylide to the aldehyde carbonyl, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. organic-chemistry.orgmasterorganicchemistry.com This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is the driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome (E- or Z-alkene) is influenced by the nature of the substituents on the ylide; unstabilized ylides typically favor the Z-alkene, whereas stabilized ylides yield the E-alkene. wikipedia.orgorganic-chemistry.org
Table 2: Representative Wittig Reagents and Expected Alkene Products
| Wittig Reagent | Ylide Type | Expected Product |
|---|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Unstabilized | 6-Fluoro-3-vinyl-1H-indazole |
| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | Stabilized | 3-(6-Fluoro-1H-indazol-3-yl)acrylonitrile |
This table provides examples of Wittig reagents that can be used to functionalize this compound. organic-chemistry.orglibretexts.org
The reaction of this compound with semicarbazide (B1199961) hydrochloride in a suitable solvent like ethanol, often with a basic catalyst, yields the corresponding semicarbazone. csic.es This reaction is a condensation process where the terminal primary amine of the semicarbazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
The initial addition product, a carbinolamine, subsequently undergoes dehydration to form the final C=N double bond of the semicarbazone. nih.gov These derivatives are stable, crystalline solids and are useful for characterization purposes and as intermediates in the synthesis of other heterocyclic systems. The general procedure involves refluxing the aldehyde with semicarbazide hydrochloride for several hours. csic.es
Reaction Scheme: Semicarbazone Formation
General reaction for the synthesis of the semicarbazone derivative. csic.essemanticscholar.org
Strategic Derivatization at the Fluoro Position
The fluorine atom at the C6 position of the indazole ring represents a key site for strategic derivatization. Its replacement via nucleophilic aromatic substitution allows for the introduction of a wide array of functional groups, significantly diversifying the molecular scaffold.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic systems, particularly those bearing a halogen and activated by electron-withdrawing groups. In this compound, the indazole ring system, combined with the electron-withdrawing nature of the 3-carbaldehyde group, activates the C6 position towards nucleophilic attack. The fluorine atom, due to its high electronegativity, polarizes the C-F bond and is an excellent leaving group in SNAr reactions. nih.gov
The general mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring at the carbon bearing the fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product.
While specific studies detailing SNAr reactions on this compound are not extensively documented in readily available literature, the principles of SNAr are well-established for analogous fluoro- and nitro-activated aromatic compounds. researchgate.netnih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluorine atom, leading to the formation of 6-amino, 6-alkoxy, and 6-thioether indazole derivatives, respectively.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Fluoroarenes
| Electrophile | Nucleophile | Conditions | Product | Yield |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | EtOH, reflux | N-(2,4-dinitrophenyl)aniline | High |
| 4-Fluoronitrobenzene | Sodium methoxide | MeOH, reflux | 4-Nitroanisole | High |
| Pentafluoropyridine | Ammonia | Dioxane, 120 °C | 4-Amino-2,3,5,6-tetrafluoropyridine | >90% |
This table presents examples from general SNAr chemistry to illustrate the types of transformations possible for an activated fluoroarene like this compound.
Regioselectivity and Stereoselectivity in Synthetic Protocols
Achieving selectivity is a paramount challenge in the synthesis of complex heterocyclic compounds. For this compound, key selective transformations involve controlling substitution patterns on the bicyclic ring system and managing the formation of N1 versus N2 isomers.
The indazole ring possesses two nitrogen atoms (N1 and N2) that can potentially undergo substitution, leading to the formation of constitutional isomers. The reaction of the N-H proton with a base generates an ambidentate indazolide anion, which can be alkylated or acylated at either nitrogen. The ratio of N1 to N2 substituted products is highly dependent on several factors, including the steric and electronic nature of substituents on the indazole ring, the electrophile used, the base, and the solvent. nih.gov
Generally, N1-alkylation is considered to be the thermodynamically favored pathway, as the resulting product is often more stable. nih.gov In contrast, N2-alkylation can sometimes be favored under kinetic control. Research on other substituted indazoles has shown that the use of sodium hydride in a non-polar solvent like THF often favors the formation of the N1 isomer. nih.gov Conversely, conditions involving potassium carbonate in a polar aprotic solvent like DMF can lead to mixtures of N1 and N2 isomers. beilstein-journals.org
For this compound, any synthetic protocol that involves deprotonation of the indazole N-H must carefully control these conditions to ensure the desired isomeric product is formed. For instance, in a multi-step synthesis that begins with an SNAr reaction at the C6 position followed by a reaction at the nitrogen, the choice of base and solvent for the second step would be critical to prevent the formation of a difficult-to-separate mixture of isomers.
The outcome and rate of synthetic transformations on the this compound core are significantly influenced by the electronic properties of other substituents on the benzene (B151609) portion of the ring.
Nitro Group: The presence of a strongly electron-withdrawing nitro (NO₂) group, for example at the C5 or C7 position, would drastically increase the electrophilicity of the aromatic ring. This electronic-withdrawing effect, acting in concert with the 3-carbaldehyde group, would substantially activate the ring towards nucleophilic aromatic substitution. libretexts.orgnih.gov Consequently, the displacement of the fluorine atom at C6 would proceed much more rapidly and under milder conditions compared to the parent compound. Studies on 1-methoxy-6-nitroindole-3-carbaldehyde have demonstrated that a nitro group can facilitate nucleophilic substitution on a similar heterocyclic system. nii.ac.jp
Methoxy Group: Conversely, the introduction of a strong electron-donating group, such as a methoxy (–OCH₃) group, would have the opposite effect. A methoxy group would increase the electron density of the aromatic ring through resonance, thereby deactivating it towards nucleophilic attack. As a result, SNAr reactions at the C6-fluoro position would become significantly more difficult, requiring harsher reaction conditions (higher temperatures, stronger bases) and likely resulting in lower yields.
These substituent effects are a critical consideration in the strategic design of synthetic routes, allowing chemists to tune the reactivity of the indazole scaffold to achieve the desired chemical transformations selectively and efficiently.
Table 2: Predicted Relative Reactivity for SNAr at C6 Position
| Compound | Additional Substituent | Electronic Effect | Predicted SNAr Reactivity |
| This compound | None | - | Baseline |
| 6-Fluoro-5-nitro-1H-indazole-3-carbaldehyde | 5-Nitro | Strongly Electron-Withdrawing | Greatly Increased |
| 6-Fluoro-5-methoxy-1H-indazole-3-carbaldehyde | 5-Methoxy | Strongly Electron-Donating | Greatly Decreased |
Comprehensive Spectroscopic and Structural Elucidation of 6 Fluoro 1h Indazole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the proton and carbon frameworks.
¹H NMR spectroscopy for 6-fluoro-1H-indazole-3-carbaldehyde reveals characteristic signals corresponding to each proton in the molecule. In a typical spectrum recorded in DMSO-d₆, the aldehyde proton (CHO) appears as a singlet at approximately 10.16 ppm. nih.gov The proton on the indazole nitrogen (NH) is observed as a broad singlet at around 14.28 ppm. nih.gov The aromatic protons exhibit distinct splitting patterns due to their coupling with each other and with the fluorine atom. For instance, one aromatic proton appears as a doublet of doublets at 7.73 ppm. nih.gov
A detailed analysis of a derivative, 6-bromo-1H-indazole-3-carboxaldehyde, in CDCl₃ shows the aldehyde proton at 10.26 ppm and the NH proton as a broad singlet at 10.49 ppm. rsc.org The aromatic protons are observed at 8.20 ppm (doublet of doublets), 7.76 ppm (doublet of doublets), and 7.49 ppm (doublet of doublets), with their coupling constants providing information about their relative positions on the aromatic ring. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound and a Derivative
| Compound | Solvent | Chemical Shift (δ) ppm / Multiplicity / Assignment |
| This compound | DMSO-d₆ | 14.28 (brs, 1H, NH), 10.16 (s, 1H, CHO), 8.46 (d, J = 0.9 Hz, 1H, Ar-H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H, Ar-H), 7.56 (dd, J = 8.7, 0.5 Hz, 1H, Ar-H) nih.gov |
| 6-Bromo-1H-indazole-3-carboxaldehyde | CDCl₃ | 10.49 (brs, 1H, NH), 10.26 (s, 1H, CHO), 8.20 (dd, J = 8.5, 0.5 Hz, 1H, Ar-H), 7.76 (dd, J = 1.5, 0.5 Hz, 1H, Ar-H), 7.49 (dd, J = 8.5, 1.5 Hz, 1H, Ar-H) rsc.org |
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. For this compound in DMSO-d₆, the carbonyl carbon of the aldehyde group resonates at a characteristic downfield shift of 187.4 ppm. rsc.org The carbons of the indazole ring appear at various chemical shifts, including 144.8, 143.4, 132.5, 126.6, 125.6, 120.0, and 112.1 ppm, reflecting their different electronic environments due to the nitrogen atoms and the fluorine substituent. rsc.org
In the case of the 6-bromo derivative, the aldehyde carbon appears at 187.4 ppm in DMSO-d₆. rsc.org The carbon atoms of the bicyclic system are found at 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, and 111.1 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound and a Derivative
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | 192.6, 187.4, 144.8, 143.4, 132.5, 126.6, 125.6, 120.0, 112.1 rsc.org |
| 6-Bromo-1H-indazole-3-carboxaldehyde | DMSO-d₆ | 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1 rsc.org |
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of atoms within a molecule. For derivatives of this compound, NOESY experiments can confirm the structure and stereochemistry. For instance, in a study of (S)-3-(3-Chloro-5-fluoro-1H-indazol-1-yl)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, 2D NMR techniques including COSY and NOESY were used to elucidate the final structure of the product. nih.gov These techniques help in assigning the correct regioisomer and confirming the connectivity of the substituted indazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, characteristic absorption bands are observed. A strong absorption band around 1672 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. rsc.org The N-H stretching vibration of the indazole ring typically appears as a broad band around 3268 cm⁻¹. rsc.org Other significant peaks include those for C=C stretching in the aromatic ring (around 1616 cm⁻¹) and C-F stretching (in the range of 1189-1151 cm⁻¹). rsc.org
For the related 6-bromo-1H-indazole-3-carboxaldehyde, the IR spectrum shows a broad N-H stretch at 3342 cm⁻¹, a C=O stretch at 1671 cm⁻¹, and C=C stretching at 1597 cm⁻¹. rsc.org
Table 3: IR Spectroscopic Data for this compound and a Derivative
| Compound | Wavenumber (cm⁻¹) / Assignment |
| This compound | 3268 (N-H stretch), 1672 (C=O stretch), 1616 (C=C stretch), 1323, 1189, 1151 (C-F stretch), 1062, 836, 793 rsc.org |
| 6-Bromo-1H-indazole-3-carboxaldehyde | 3342 (N-H stretch), 2980, 1671 (C=O stretch), 1597 (C=C stretch), 1480, 1281, 1196, 1064, 1034, 791, 744, 492 rsc.org |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS analysis using electrospray ionization (ESI) in the negative mode shows a deprotonated molecule [M-H]⁻ with a calculated m/z of 173.0351, which is in close agreement with the found value. rsc.org This confirms the molecular formula as C₉H₅N₂O₂. rsc.org Similarly, for the 6-bromo derivative, the calculated m/z for the deprotonated molecule [M-H]⁻ is 222.9507, with the found value being 222.9498, confirming the formula C₈H₄N₂O⁷⁹Br. rsc.org
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula (from ion) |
| This compound | ESI- | 173.0351 rsc.org | 173.0351 rsc.org | C₉H₄FN₂O₂⁻ |
| 6-Bromo-1H-indazole-3-carboxaldehyde | ESI- | 222.9507 rsc.org | 222.9498 rsc.org | C₈H₄BrN₂O⁻ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for the characterization of indazole derivatives like this compound. This soft ionization method is particularly well-suited for determining the molecular weight of thermally labile or non-volatile compounds. In the analysis of this compound and related structures, ESI-MS provides precise data on the molecular mass and isotopic distribution, confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS) coupled with an electrospray source (ESI) has been utilized to confirm the synthesis of this compound. rsc.org The technique typically involves dissolving the sample in a suitable solvent mixture, such as acetonitrile (B52724) and water, and introducing it into the mass spectrometer. nih.gov The compound is ionized by applying a high voltage to a capillary, generating charged droplets that, upon solvent evaporation, yield protonated molecules [M+H]⁺ or other adducts. For this compound (C₈H₅FN₂O), the expected exact mass can be precisely measured and compared against the theoretical value, providing unambiguous confirmation of its identity. rsc.org
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to elucidate the compound's structure. nih.govresearchgate.net In this process, the parent ion is selected and subjected to collision-induced dissociation, generating a characteristic fragmentation pattern. The fragmentation of the indazole core and the substituents provides valuable structural information, which is essential for distinguishing between isomers and identifying unknown derivatives in complex mixtures. researchgate.net
Table 1: ESI-MS Parameters for Analysis of Indazole Derivatives
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Positive (ESI+) | Generation of protonated molecules [M+H]⁺. |
| Capillary Voltage | ~3500 V | Induces the formation of a fine spray of charged droplets. nih.gov |
| Gas Temperature | ~300-350 °C | Facilitates solvent evaporation from the charged droplets. nih.gov |
| Nebulizer Pressure | ~35 psi | Assists in the formation of a fine aerosol. nih.gov |
| Mass Range (Scan) | 100-950 m/z | Detects a wide range of parent ions. nih.gov |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fluoromart.com While a specific crystal structure for this compound is not detailed in the searched literature, the methodology is frequently applied to related indazole compounds to unambiguously confirm their molecular structure. fluoromart.com Analysis of the parent compound, 1H-indazole-3-carbaldehyde, provides significant insight into the expected solid-state structure.
For 1H-indazole-3-carbaldehyde, single-crystal X-ray diffraction reveals that the molecule crystallizes with two independent molecules in the asymmetric unit. researchgate.netresearchgate.net These molecules are linked by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains. researchgate.netresearchgate.net The crystal packing is further stabilized by other interactions, including π-π stacking and C—H···N bonds. researchgate.net
The application of X-ray crystallography to this compound would provide invaluable data, including:
Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the geometry of the indazole ring and the carbaldehyde group.
Tautomeric Form: Unambiguous confirmation of the dominant tautomer (1H vs. 2H) in the solid state.
Intermolecular Interactions: A detailed understanding of how the fluorine substituent influences crystal packing through hydrogen bonds, halogen bonds, or other non-covalent interactions.
Conformation: The relative orientation of the carbaldehyde group with respect to the indazole ring system.
This structural information is fundamental for understanding the compound's physical properties and for designing derivatives with specific biological activities. fluoromart.com
Chromatographic Techniques for Purification and Analysis
Column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method for the purification of this compound following its synthesis. rsc.orgnih.govresearchgate.net This technique separates compounds based on their differential adsorption to the polar silica gel and their solubility in the mobile phase.
In a typical procedure, the crude product from the reaction mixture is loaded onto a column packed with silica gel. nih.govrsc.org A solvent system, or eluent, of appropriate polarity is then passed through the column. For the purification of this compound, a common mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297) (EtOAc). nih.gov The polarity of the eluent is often adjusted to achieve optimal separation, starting with a less polar mixture and gradually increasing the polarity. The desired compound, being moderately polar, adsorbs to the silica gel and is eluted from the column as the solvent front moves, allowing for its separation from less polar by-products and more polar impurities. Fractions are collected and analyzed, typically by TLC, to isolate the pure product. nih.gov
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis of this compound. rsc.orgnih.govresearchgate.net It is a quick, simple, and inexpensive method to qualitatively assess the composition of a reaction mixture at various time points. chemistryhall.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of silica gel coated on a support like aluminum or glass. rsc.orgnih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent, such as a petroleum ether/ethyl acetate mixture. nih.gov As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com
By comparing the spot of the reaction mixture to spots of the starting material (e.g., 6-fluoro-indole) and the desired product, a chemist can track the consumption of the reactant and the formation of the product. rsc.orgsemanticscholar.org The spots are typically visualized under a UV lamp (at wavelengths like 254 nm and 360 nm), where the aromatic indazole ring absorbs light and appears as a dark spot. rsc.orgnih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and helps in identifying the components. chemistryhall.com The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1H-indazole-3-carbaldehyde |
| 6-fluoro-indole |
| Ethyl acetate |
Advanced Computational Chemistry and Theoretical Investigations of 6 Fluoro 1h Indazole 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For indazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31++G(d,p) or similar basis set, provide a detailed understanding of their structure and reactivity. researchgate.netscience.govasrjetsjournal.org These theoretical studies are essential for predicting molecular behavior and corroborating experimental findings. science.gov
Theoretical geometry optimization is performed to determine the most stable conformation of the molecule, its bond lengths, and bond angles. bhu.ac.in For the parent compound, 1H-indazole-3-carbaldehyde, DFT calculations have been used to optimize its geometry. researchgate.net The results of such calculations for the 1H-tautomer are expected to be the most stable, which is the most common form for indazoles. researchgate.net
Vibrational analysis, conducted on the optimized geometry, calculates the theoretical vibrational frequencies. science.gov These calculated frequencies are compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and the presence of specific functional groups. researchgate.netscience.gov For instance, theoretical analysis can identify vibrational modes associated with the aldehyde group, indazole ring breathing, and carbon-fluorine stretching vibrations.
Interactive Table: Representative Calculated Geometrical Parameters for an Indazole-3-Carbaldehyde Core Structure (Note: Data is illustrative for the core structure, as specific experimental values for the 6-fluoro derivative are not available in the provided context.)
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | N-N | ~1.35 Å |
| Bond Length | C-F | ~1.36 Å |
| Bond Angle | N-N-C | ~112° |
| Bond Angle | C-C-O (aldehyde) | ~125° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. asrjetsjournal.orgresearchgate.net
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For indazole derivatives, DFT calculations are used to determine the energies of these orbitals and predict the molecule's electronic transitions and reactivity patterns. researchgate.netresearchgate.net The analysis reveals that charge transfer occurs within the molecule. science.gov
Interactive Table: Calculated FMO Properties for an Indazole-3-Carbaldehyde System (Note: Values are representative for similar systems and are used for illustrative purposes.)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.netcsic.es The MEP surface displays regions of different electrostatic potential. Negative potential regions (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. bhu.ac.innih.gov For aldehyde-substituted indazoles, the MEP map typically shows a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. bhu.ac.in The hydrogen atom of the indazole N-H group generally exhibits a positive potential, indicating its role as a hydrogen bond donor. nih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. asrjetsjournal.orgresearchgate.net These descriptors include:
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. asrjetsjournal.orgresearchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. asrjetsjournal.org
Electronegativity (χ): The power of an atom to attract electrons to itself. asrjetsjournal.org
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. asrjetsjournal.org
Interactive Table: Calculated Global Reactivity Descriptors (Note: Values are illustrative based on typical FMO energies for related compounds.)
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 eV |
| Softness (S) | 1 / η | 0.44 eV⁻¹ |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.25 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 4.01 eV |
Analysis of Intermolecular Interactions in Crystal Packing
The arrangement of molecules in a crystal lattice is governed by various intermolecular interactions. mdpi.com Understanding these interactions is crucial as they influence the material's physical properties.
Hirshfeld surface analysis is a computational technique used to investigate and visualize intermolecular interactions within a crystal. researchgate.netnih.govmdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. mdpi.com Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.comrsc.org
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, quantifying the contribution of different types of intermolecular contacts to the total surface. researchgate.netmdpi.comnih.gov For a typical indazole derivative, the fingerprint plot would show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, confirming that van der Waals forces and hydrogen bonds are the dominant forces in the crystal packing. nih.gov
Interactive Table: Contribution of Intermolecular Contacts from a Representative Hirshfeld Surface Analysis (Note: Data is based on analysis of the parent 1H-indazole-3-carbaldehyde and is illustrative.)
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents van der Waals forces and general packing. nih.gov |
| O···H / H···O | ~20-30% | Corresponds to strong N-H···O hydrogen bonds. researchgate.netnih.gov |
| C···H / H···C | ~10-15% | Indicates C-H···π and other weak C-H contacts. researchgate.net |
| C···C | ~5-10% | Suggests the presence of π-π stacking interactions. nih.gov |
Hydrogen Bonding (N-H⋅⋅⋅O, C-H⋅⋅⋅N, H-F) and π-π Stacking Interactions
The molecular structure of 6-fluoro-1H-indazole-3-carbaldehyde allows for a variety of non-covalent interactions that are fundamental to its crystal packing and interactions with biological targets. Theoretical studies on the parent compound, 1H-indazole-3-carbaldehyde, provide a strong basis for understanding these forces. researchgate.net
Hydrogen Bonding: The primary hydrogen bond donor is the N-H group of the pyrazole (B372694) ring, while the carbonyl oxygen of the aldehyde is a strong acceptor. This leads to the formation of robust N-H···O hydrogen bonds, which are a dominant feature in the solid-state architecture of related indazoles. researchgate.net For the parent molecule, these bonds are observed with N···O distances around 2.82 Å. researchgate.net Weaker, non-classical C-H···N hydrogen bonds, involving aromatic C-H donors and the pyridine-like N2 atom as an acceptor, also contribute to the stability of the crystal lattice, with typical C···N distances of about 3.44 Å. researchgate.net The introduction of a fluorine atom at the 6-position is not expected to create significant H-F hydrogen bonds in the crystal structure, as the C-F bond is a poor hydrogen bond acceptor.
A summary of typical interaction energies, based on the parent compound 1H-indazole-3-carbaldehyde, is presented below. researchgate.net
| Interaction Type | Description | Calculated Energy (E²) |
|---|---|---|
| N−H⋅⋅⋅O | Strong hydrogen bond between the indazole N-H and the carbaldehyde oxygen. | 22.3 - 55.5 kJ/mol |
| C=O•••π | Interaction between the carbonyl oxygen and the aromatic π-system. | ~4.9 kJ/mol |
| π•••π | Stacking interaction between aromatic rings. | ~3.6 kJ/mol |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. These interactions contribute significantly to molecular stability. For indazole systems, NBO analysis reveals extensive electron delocalization within the aromatic rings.
In a detailed study of the analogous 1H-indazole-3-carbaldehyde, NBO calculations confirmed the significance of various intermolecular interactions. researchgate.net The analysis quantifies the stabilization energy (E²) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. The strongest intramolecular interactions typically involve the delocalization of lone pair (LP) electrons from the nitrogen atoms into the antibonding orbitals (σ* or π*) of the ring system. For instance, in a related indazole derivative, the most significant stabilization was found to be from the lone pair of one nitrogen atom donating into an adjacent C-C antibonding orbital, with a stabilization energy of 40.25 kJ/mol, highlighting the enhancement of delocalization within the indazole ring. researchgate.net Similar interactions are expected to govern the electronic structure and stability of this compound.
Tautomerism Studies and Energetic Preferences, particularly for 1H- vs. 2H- Indazole forms
Indazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the pyrazole ring. The two most common forms are the 1H- and 2H-tautomers. researchgate.net Theoretical calculations and experimental studies consistently show that for most unsubstituted and substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-form. ijsdr.orgaustinpublishinggroup.comresearchgate.net
Computational studies on the parent indazole molecule indicate that the 1H-tautomer is more stable than the 2H-tautomer by a margin of 2.3 to 3.6 kcal/mol. austinpublishinggroup.comchemicalbook.com This preference is attributed to the benzenoid character of the 1H-form, which is energetically favored over the quinonoid character of the 2H-form. ijsdr.org The presence of substituents can influence this energy gap. For example, in 6-bromo-4-methyl-1H-indazole-3-carbaldehyde, the energy difference between tautomers can range from 2 to 8 kcal/mol. A study on a closely related compound, methyl 5-fluoro-1H-indazole-3-carboxylate, also found the 1H-form to be more stable by approximately 3.6 kcal/mol. Given these findings, it is predicted that this compound also predominantly exists as the more stable 1H-tautomer.
| Compound | More Stable Tautomer | Calculated Energy Difference (ΔE) | Reference |
|---|---|---|---|
| Indazole (parent) | 1H | 2.3 kcal/mol | austinpublishinggroup.com |
| 1-Methylindazole | 1H | 3.2 kcal/mol | chemicalbook.com |
| Methyl 5-fluoro-1H-indazole-3-carboxylate | 1H | ~3.6 kcal/mol | |
| Substituted Indazole-3-carbaldehydes | 1H | 2 - 8 kcal/mol |
Solvent Effects on Electronic Spectra and Reactivity, often employing models like the Polarized Continuum Model (PCM)
The chemical environment, particularly the solvent, can significantly influence the properties of a molecule, including its tautomeric equilibrium, electronic absorption spectra (color), and reactivity. Computational models are employed to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. bldpharm.comacs.org
For indazole-3-carbaldehyde derivatives, solvent polarity plays a key role in the tautomeric equilibrium. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the 1H-tautomer is generally favored due to better solvation. However, in less polar solvents, the 2H-tautomer can sometimes be stabilized, particularly if it allows for strong intramolecular hydrogen bonding.
Applications of 6 Fluoro 1h Indazole 3 Carbaldehyde in Medicinal Chemistry and Drug Discovery Research
Role as a Key Intermediate in Bioactive Molecule Synthesis
6-Fluoro-1H-indazole-3-carbaldehyde serves as a foundational building block for creating a variety of polyfunctionalized 3-substituted indazoles. nih.govrsc.org The aldehyde functional group is a versatile handle that allows for a wide array of chemical transformations, enabling chemists to introduce diverse substituents and build more complex molecular architectures. This versatility is crucial for developing novel compounds with specific biological targets.
The incorporation of the 6-fluoro-indazole moiety into molecules has been shown to significantly enhance their biological potency. The fluorine atom at the C6 position can dramatically influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, leading to improved efficacy.
A notable example is in the development of Rho kinase (ROCK1) inhibitors. A study comparing fluorinated indazole derivatives found that the placement of the fluorine atom was critical. While a fluorine atom at the C4 position resulted in low potency (IC₅₀ of 2500 nM), placing the fluorine at the C6 position, as in derivatives synthesized from this compound, led to a significant enhancement in ROCK1 inhibitory potency, with an IC₅₀ value of 14 nM. rsc.org Furthermore, this 6-fluoroindazole derivative demonstrated a dramatic increase in oral bioavailability (61%). rsc.org
Indazole derivatives are increasingly prominent in medicinal chemistry as potent inhibitors of protein kinases, a class of enzymes often implicated in diseases like cancer. nih.govrsc.org 1H-indazole-3-carboxaldehydes, including the 6-fluoro derivative, are key intermediates for accessing these therapeutic agents. nih.govrsc.org The indazole core is considered a bioisostere of indole (B1671886) and can form strong hydrogen bonds within the hydrophobic pockets of proteins, making it an effective scaffold for kinase inhibition. nih.gov
This scaffold has been successfully utilized to develop inhibitors for various kinases, including:
Fibroblast Growth Factor Receptors (FGFRs): Novel series of 1H-indazol-3-amine derivatives have been designed as potent FGFR inhibitors. nih.gov One such compound, derived from an indazole scaffold, showed excellent enzymatic inhibition against FGFR1 with an IC₅₀ value of 15.0 nM. nih.gov
Receptor-Interacting Protein 2 (RIP2) Kinase: 5-fluoroindazole derivatives have been developed as inhibitors of RIP2 kinase for the potential treatment of inflammatory diseases, with many showing promising inhibitory action. rsc.org
Rho Kinase (ROCK1): As previously mentioned, a 6-fluoroindazole derivative demonstrated potent inhibition of ROCK1 with an IC₅₀ of 14 nM. rsc.org
| Kinase Target | Resulting Derivative Type | Reported Potency (IC₅₀) |
| FGFR1 | 1H-Indazol-3-amine derivative | 15.0 nM |
| ROCK1 | 6-Fluoroindazole derivative | 14 nM |
| ROCK1 | 4-Fluoroindazole derivative | 2500 nM |
The utility of this compound extends beyond kinase inhibitors to the development of drugs targeting other specific enzymes and proteins. The versatile indazole scaffold allows for the creation of inhibitors for a range of biological targets. For instance, fluorinated indazole scaffolds have been constructed that demonstrate potent inhibition of F₁F₀-ATPase activity, with IC₅₀ values below 5 μM. rsc.org Additionally, derivatives have been synthesized and investigated for their ability to inhibit the IDO1 enzyme, with some compounds showing significant inhibitory activity. nih.gov The ability to readily modify the 3-position of the indazole ring allows for the attachment of various functional groups, such as carbohydrazide (B1668358) moieties, which have been found to be crucial for strong inhibitory activity against enzymes like IDO1. nih.gov
Structure-Activity Relationship (SAR) Studies of Indazole-Based Compounds
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For indazole-based compounds, SAR studies are crucial for optimizing their therapeutic potential.
The rational design of indazole-based inhibitors involves strategically modifying the indazole scaffold to maximize interactions with the target protein's binding site. Strategies such as scaffold hopping and molecular hybridization are employed to develop potent inhibitors. nih.gov For example, in the development of FGFR inhibitors, SAR studies indicated that the 1H-indazole ring and appropriately substituted groups at the C3 position play a crucial role in their inhibitory activities. nih.gov The goal is to optimize hydrogen bonding, hydrophobic interactions, and other forces that contribute to high-affinity binding. The synthesis of novel 3-carboxamido-2H-indazole-6-arylamide derivatives is one such approach to create selective inhibitors. nih.gov
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance biological activity, metabolic stability, and pharmacokinetic properties. researchgate.netnih.gov SAR studies have consistently demonstrated the importance of the fluorine atom in indazole-based compounds.
The position of the fluorine substituent is critical. As highlighted in the case of ROCK1 inhibitors, a fluorine at the C6-position led to a potent compound, whereas a C4-fluoro substitution resulted in a dramatic loss of activity. rsc.org This underscores the importance of the C6-position for optimal interaction with the target enzyme.
Comparative studies between fluorinated and non-fluorinated analogues often reveal a significant improvement in potency with the inclusion of fluorine. For example, fluorinated derivatives of a reverse transcriptase inhibitor were found to be 7-fold and 13-fold more potent than the non-fluorinated version. rsc.org This enhancement is attributed to fluorine's unique properties, including its high electronegativity and ability to form favorable interactions (such as C-F···H-C bonds) within the protein's active site, which can modulate the molecule's conformation and binding affinity. rsc.orgresearchgate.net
| Compound Type | Target Enzyme | Potency (IC₅₀) | Fold Improvement |
| Non-fluorinated derivative | Reverse Transcriptase | 332 nM | - |
| Fluorinated derivative 17a | Reverse Transcriptase | 50 nM | ~7x |
| Fluorinated derivative 17b | Reverse Transcriptase | 25 nM | ~13x |
Integration into Drug Discovery Pipelines
This compound is a valuable building block in drug discovery, primarily due to its role as a versatile intermediate for creating more complex molecules. The aldehyde functional group is particularly useful for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.
The primary application of this compound in drug discovery is its function as a key intermediate for the synthesis of polyfunctionalized 3-substituted indazoles. rsc.org The aldehyde group can be readily converted into other functionalities, such as alkenes, secondary alcohols, amines, or various heteroaromatic rings like oxazoles and benzimidazoles. nih.gov This chemical versatility makes it an essential starting point for creating advanced pharmaceutical intermediates.
Indazole derivatives are of high interest in medicinal chemistry, particularly as kinase inhibitors, and 1H-indazole-3-carboxaldehydes are key to accessing these complex structures. rsc.orgnih.gov The functionalization at the 3-position of the indazole ring has led to the discovery of several marketed drugs. nih.gov Researchers have developed optimized procedures for synthesizing 1H-indazole-3-carboxaldehyde derivatives, highlighting their importance for the large-scale production of indazole-based pharmaceuticals. researchgate.net
| Intermediate Type | Transformation from Aldehyde | Potential Therapeutic Class |
| Substituted Alkenes | Knoevenagel or Wittig condensations nih.gov | Kinase Inhibitors |
| Secondary Alcohols/Amines | Reduction, Reductive Amination nih.gov | CNS Agents, Anti-inflammatories |
| Heterocyclic Derivatives | Cyclisation reactions nih.gov | Antitumor, Antiviral Agents |
The indazole scaffold, for which this compound is a key precursor, is a well-established pharmacophore in oncology. Numerous indazole-containing compounds have been developed as kinase inhibitors, a class of drugs that interfere with cancer cell growth and proliferation. nih.gov The synthesis of various 3-substituted indazoles, accessible from aldehyde precursors, has been instrumental in developing potent anti-proliferative agents. nih.govnih.gov
In the field of neurology, related indazole structures are investigated for their therapeutic potential. For instance, indazole-3-carboxylic acid, a derivative of the carbaldehyde, is a key starting material for manufacturing agonists of the nicotinic α-7 receptor, which are studied for treating conditions like Alzheimer's disease and schizophrenia. google.com Furthermore, patent literature describes other indazole derivatives as cannabinoid (CB1) receptor agonists, indicating a role in modulating neurological pathways. google.com The availability of this compound allows researchers to synthesize novel fluorinated analogs to explore their efficacy and properties for these neurological targets.
| Research Area | Target Class | Example Application of Indazole Scaffold |
| Oncology | Kinase Inhibitors nih.govnih.gov | Development of anti-proliferative agents for various cancers. nih.gov |
| Neurology | Nicotinic α-7 Receptor Agonists google.com | Investigation for treatment of Alzheimer's and schizophrenia. google.com |
| Neurology | Cannabinoid (CB1) Receptor Agonists google.com | Modulation of the endocannabinoid system. google.com |
Patent Landscape and Industrial Applications
The utility of this compound and its derivatives is reflected in the patent landscape, where numerous patents protect indazole-based compounds for a range of applications. These patents cover novel chemical entities, synthetic methods, and their use in pharmaceutical and other industrial sectors.
In industrial settings, this compound and similar compounds are classified as important intermediates for pharmaceutical and agrochemical synthesis. synhet.comchemimpex.com Its structure serves as a foundational building block, allowing for the introduction of diverse functional groups to create a wide range of active ingredients. chemimpex.com The fluorine substitution can be particularly valuable in both pharmaceuticals and agrochemicals, as it can enhance metabolic stability, binding affinity, and bioavailability of the final product. The compound is often listed as a building block for protein degraders, a modern therapeutic modality. calpaclab.com
Beyond life sciences, the indazole chemical scaffold has applications in materials science. chemimpex.com Related indazole-carboxaldehyde compounds are employed in the development of advanced materials that possess specific electronic or optical properties. chemimpex.com They can also be incorporated into polymer formulations to enhance the characteristics of coatings and adhesives. chemimpex.com The unique electronic properties of the fluorinated indazole ring system make this compound a candidate for research into novel organic materials, dyes, and electronic components. synhet.com
Q & A
Q. What are the common synthetic routes for 6-fluoro-1H-indazole-3-carbaldehyde?
The compound is typically synthesized via formylation of the indazole core. A Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) is a standard method to introduce the aldehyde group at the 3-position. Fluorination at the 6-position can be achieved via electrophilic substitution using fluorine gas or fluorinating agents like Selectfluor® under controlled conditions. Purification often involves column chromatography or recrystallization to achieve ≥98% purity .
Q. How is the purity and identity of this compound validated experimentally?
Analytical techniques include:
- HPLC : To assess purity (>98% by area normalization).
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, fluorine coupling in aromatic regions).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (164.14 g/mol) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Due to its aldehyde group and potential reactivity:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
- Follow hazard codes H318 (eye damage) and P305+P351+P338 (emergency eye washing) as per safety data .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective fluorination on the indazole ring?
Fluorination at the 6-position requires careful control of electronic and steric effects. Computational modeling (DFT) predicts favorable electrophilic attack at the 6-position due to electron-deficient regions. Experimentally, using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) in acetonitrile at 60°C yields >85% regioselectivity. Monitoring via TLC and adjusting stoichiometry minimizes byproducts .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR shifts (e.g., aldehyde proton variations) may arise from solvent effects or impurities. Solutions include:
Q. How does the aldehyde group influence the compound’s reactivity in cross-coupling reactions?
The aldehyde acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents) or a directing group for C–H functionalization. For example, palladium-catalyzed Suzuki-Miyaura coupling at the 3-position is feasible after protecting the aldehyde as an acetal. Kinetic studies show that unprotected aldehydes reduce coupling efficiency by 30–40% due to catalyst poisoning .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
Key issues include:
- Byproduct Formation : Over-fluorination or oxidation of the aldehyde. Mitigated by stepwise reactions and inline FTIR monitoring.
- Purification : Scalable techniques like continuous flow chromatography or fractional crystallization improve throughput.
- Cost : Transitioning from batch to flow reactors reduces solvent use and improves reproducibility .
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) identifies potential binding to kinase targets (e.g., JAK2 or CDK inhibitors). QSAR models optimize substituents for enhanced bioavailability. In vitro validation via enzyme assays (e.g., IC₅₀ measurements) aligns with computational predictions, as seen in related indazole-based drug candidates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
